Bis[p-[dimethylamino]phenyl]disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[p-[dimethylamino]phenyl]disulfide is an organic compound with the molecular formula C16H20N2S2. It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are connected by a disulfide bond. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[p-[dimethylamino]phenyl]disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of thiols with 1-chlorobenzotriazole (BtCl), which forms benzotriazolated thiols (RSBt). These intermediates then react with another thiol to form the disulfide bond without the need for harsh oxidizing agents . Another method involves the use of N-thiohydroxy succinimide esters (NTSEs) as versatile reagents for the synthesis of disulfides under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of organophosphorus sulfenyl bromides as activating agents has also been reported for the efficient synthesis of disulfides in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis[p-[dimethylamino]phenyl]disulfide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Bis[p-[dimethylamino]phenyl]disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[p-[dimethylamino]phenyl]disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide bonds. These interactions can affect the structure and function of proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Bis(phenylacetyl)disulfide: Another disulfide compound with similar chemical properties.
Disulfiram: A disulfide compound used in the treatment of alcohol addiction.
Uniqueness
Bis[p-[dimethylamino]phenyl]disulfide is unique due to the presence of dimethylamino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
5397-29-5 |
---|---|
Molecular Formula |
C16H20N2S2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]disulfanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2S2/c1-17(2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 |
InChI Key |
KKCFDYUJPVROAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.